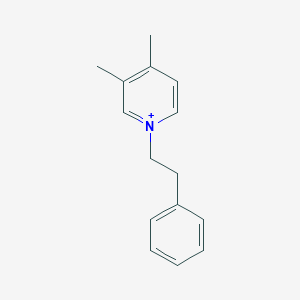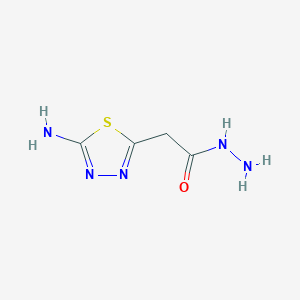![molecular formula C24H18Br2ClN3O3 B15017486 2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B15017486.png)
2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes chloro, dibromo, methoxy, and hydrazinecarbonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 2-chloro-N-(2-phenyleth-1-en-1-yl)benzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-N-(2-chloroethyl)ethanamine: A simpler compound with similar chloro and amine functional groups.
2-Chloro-N-(3-{N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide: A structurally related compound with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of chloro, dibromo, methoxy, and hydrazinecarbonyl groups makes it a versatile compound for various applications.
特性
分子式 |
C24H18Br2ClN3O3 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
2-chloro-N-[(E)-3-[(2E)-2-[(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H18Br2ClN3O3/c1-33-22-16(12-17(25)13-19(22)26)14-28-30-24(32)21(11-15-7-3-2-4-8-15)29-23(31)18-9-5-6-10-20(18)27/h2-14H,1H3,(H,29,31)(H,30,32)/b21-11+,28-14+ |
InChIキー |
QSXTTZVIMXRBCQ-LALAMYQUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,4-dichlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15017406.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017411.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017416.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine](/img/structure/B15017423.png)
![1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15017430.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B15017433.png)
![3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one](/img/structure/B15017440.png)
![2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide](/img/structure/B15017441.png)
![1-{(E)-[(4-bromophenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B15017447.png)
![5-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15017451.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15017452.png)

